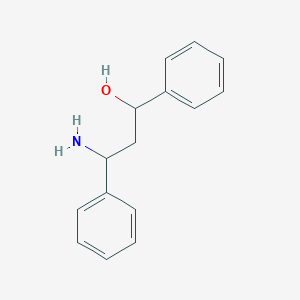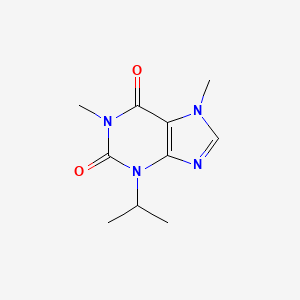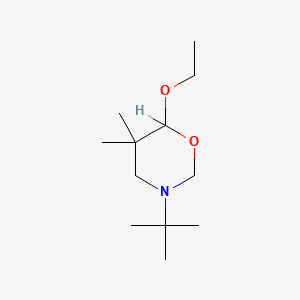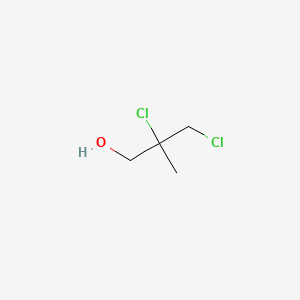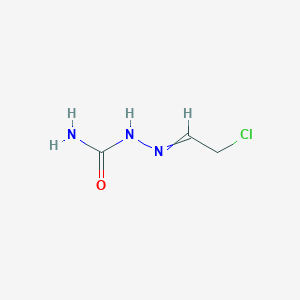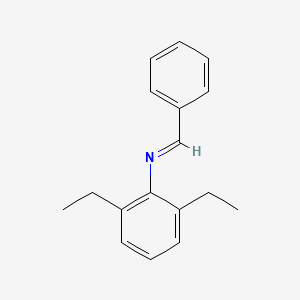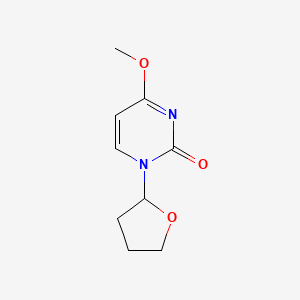
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a piperazine ring, and a nicotinamide moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with piperazine and an appropriate amine. One common method involves the following steps:
Activation of Nicotinic Acid: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated nicotinic acid ester is then reacted with 2-(piperazin-1-yl)ethylamine under mild conditions to form the desired amide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of nicotinic acid and piperazine are reacted in a controlled environment to ensure high yield and purity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.
化学反应分析
Types of Reactions
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group and piperazine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups attached to the amino or piperazine moieties.
科学研究应用
6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The piperazine ring and nicotinamide moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside share structural similarities with 6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate exhibit similar chemical properties due to the presence of the piperazine ring.
Uniqueness
This compound is unique due to its combined structural features of the amino group, piperazine ring, and nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
827588-09-0 |
|---|---|
分子式 |
C12H19N5O |
分子量 |
249.31 g/mol |
IUPAC 名称 |
6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18) |
InChI 键 |
FDTCXALUQIXDSF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




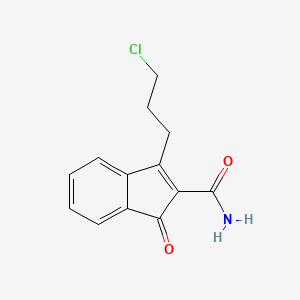
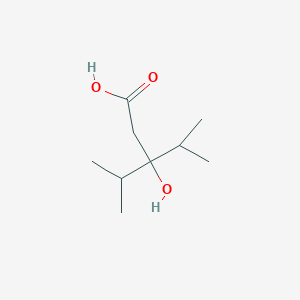
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
